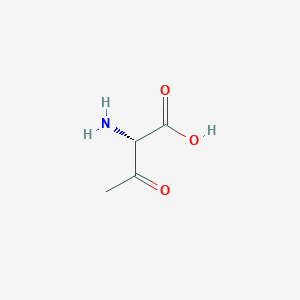

L-2-Amino-3-oxobutanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H7NO3 |

|---|---|

Molecular Weight |

117.10 g/mol |

IUPAC Name |

(2S)-2-amino-3-oxobutanoic acid |

InChI |

InChI=1S/C4H7NO3/c1-2(6)3(5)4(7)8/h3H,5H2,1H3,(H,7,8)/t3-/m0/s1 |

InChI Key |

SAUCHDKDCUROAO-VKHMYHEASA-N |

Isomeric SMILES |

CC(=O)[C@@H](C(=O)O)N |

Canonical SMILES |

CC(=O)C(C(=O)O)N |

physical_description |

Solid |

Origin of Product |

United States |

Biosynthesis and Metabolic Genesis of L 2 Amino 3 Oxobutanoic Acid

Precursor Molecules and Metabolic Junctions Leading to L-2-Amino-3-oxobutanoic Acid Formation

The formation of this compound, also known as α-amino-β-ketobutyrate, occurs at the crossroads of amino acid metabolism, primarily originating from two key precursor molecules: L-threonine and glycine (B1666218).

The principal pathway involves the oxidation of L-threonine . This reaction is a key step in the catabolism of threonine in many prokaryotes and eukaryotes. annualreviews.orgasm.org The process converts L-threonine into this compound, which is an unstable intermediate. annualreviews.orgwikigenes.orgfrontiersin.orgresearchgate.net This places the compound's genesis squarely within the metabolic flux of glycine, serine, and threonine metabolism. asm.orgplos.orgresearchgate.net

Alternatively, this compound can be synthesized through the condensation of glycine and Acetyl-CoA . plos.orgwikipedia.org This reaction links the metabolism of simple amino acids with the central carbon metabolism via the citric acid cycle intermediate, acetyl-CoA. The resulting this compound is a transient molecule that can spontaneously decompose into aminoacetone and carbon dioxide. annualreviews.orgwikigenes.orgresearchgate.netplos.orgresearchgate.net

The metabolic significance of this compound lies in its role as an intermediate. In some pathways, it is further metabolized by the enzyme 2-amino-3-ketobutyrate CoA lyase to yield glycine and acetyl-CoA, effectively completing a cycle of threonine degradation. annualreviews.org It has been proposed that the enzymes for its formation and subsequent conversion may form a multi-enzyme complex to efficiently channel the unstable intermediate. annualreviews.org

Table 1: Precursor Molecules for this compound Synthesis

| Precursor Molecule(s) | Metabolic Pathway Context | Resulting Reaction |

| L-Threonine | Threonine Catabolism | Oxidation |

| Glycine + Acetyl-CoA | Glycine/Serine Metabolism | Condensation |

Enzymology of this compound Synthesis

The synthesis of this compound is an enzyme-catalyzed process, with specific enzymes identified for each of the primary biosynthetic routes.

Identification and Characterization of Key Biosynthetic Enzymes

Two main classes of enzymes are responsible for the synthesis of this compound:

L-threonine 3-dehydrogenase (TDH) (EC 1.1.1.103) : This is the primary enzyme responsible for the conversion of L-threonine to this compound. asm.orgwikigenes.org As an oxidoreductase, it belongs to the family of dehydrogenases. asm.org TDH enzymes can be categorized into different structural families, including short-chain dehydrogenases/reductases (SDR) and medium-chain dehydrogenases/reductases (MDR). frontiersin.org Interestingly, while functional in many organisms, the human TDH gene is considered an expressed pseudogene, lacking the ability to produce a fully functional protein. annualreviews.orggenecards.org

Delta-aminolevulinate synthase (ALAS) (EC 2.3.1.37) and Glycine C-acetyltransferase (GCAT) (EC 2.3.1.29) : These enzymes catalyze the formation of this compound from glycine and acetyl-CoA. plos.orgresearchgate.netwikipedia.orgdntb.gov.ua ALAS is more widely known as the enzyme catalyzing the first step in porphyrin biosynthesis (the Shemin pathway), where it condenses glycine and succinyl-CoA. wikipedia.org However, it and the related enzyme GCAT can also utilize acetyl-CoA to produce this compound. plos.orgresearchgate.net GCAT is also referred to as 2-amino-3-ketobutyrate coenzyme A ligase. wikipedia.orggenecards.org

Reaction Mechanisms Catalyzed by Biosynthetic Enzymes

The enzymatic reactions leading to this compound are distinct for each precursor pathway.

From Glycine : The formation from glycine and acetyl-CoA is a condensation reaction. Catalyzed by ALAS or GCAT, this mechanism involves the removal of the carboxyl group from glycine and the CoA group from acetyl-CoA to form this compound. plos.orgwikipedia.org The reaction is: Acetyl-CoA + Glycine → this compound + CoA plos.orgwikipedia.org

Regulatory Mechanisms Governing this compound Biosynthesis

The production of this compound is tightly controlled through the regulation of the expression of its key biosynthetic enzymes. This control occurs primarily at the level of gene transcription.

Transcriptional and Translational Control of Biosynthetic Enzyme Expression

Regulation of L-threonine dehydrogenase (tdh) : In the bacterium Escherichia coli, the gene encoding TDH (tdh) is part of an operon that also includes the gene for 2-amino-3-ketobutyrate CoA lyase (kbl). annualreviews.org The expression of this kbl-tdh operon is negatively regulated at the transcriptional level by the Leucine-responsive regulatory protein (Lrp) . annualreviews.orgresearchgate.netasm.org Lrp acts as a repressor, and this repression is partially relieved by the presence of leucine (B10760876), which functions as an allosteric effector for Lrp. annualreviews.orgdntb.gov.ua This mechanism links the degradation of threonine to the cellular concentration of branched-chain amino acids.

Regulation of Delta-aminolevulinate synthase (ALAS) : The transcriptional control of the ALAS gene is well-documented, particularly in mammals where two isoforms exist.

The erythroid-specific isoform, ALAS2 , is crucial for hemoglobin production in red blood cell precursors. Its gene transcription is modulated by hematopoietic-specific transcription factors, including GATA1 and Krüppel-like factor 1 (KLF1) , which orchestrate the coordinate expression of genes in the heme biosynthetic pathway during erythroid differentiation. plos.org

Regulation of Glycine C-acetyltransferase (GCAT) : While a detailed transcriptional regulatory mechanism involving specific repressors or inducers is less defined, studies show that the expression of the GCAT gene is subject to cellular control. For instance, the protein levels of GCAT have been observed to be significantly higher in pluripotent stem cells (iPSCs and mESCs) compared to differentiated cells, indicating developmental and cell-type-specific regulation of its expression. life-science-alliance.org In humans, the GCAT gene is also subject to epigenetic regulation which can influence mitochondrial respiration. wikipedia.org

Allosteric Regulation and Post-Translational Modifications of Biosynthetic Enzymes

The regulation of L-threonine 3-dehydrogenase (TDH), the enzyme that synthesizes this compound, is critical for controlling the flux through the threonine degradation pathway. This regulation occurs through both allosteric control and post-translational modifications (PTMs).

Allosteric Regulation: Allosteric regulation involves molecules binding to the enzyme at a site other than the active site, causing a conformational change that alters its activity.

Inhibition: In some organisms, TDH activity is allosterically inhibited by L-isoleucine. nih.gov High concentrations of L-isoleucine can decrease the rate of L-threonine dehydration. nih.gov

Activation: Conversely, L-valine can act as an allosteric activator, stimulating the enzyme, particularly at non-saturating substrate concentrations. nih.gov In the protozoan Trypanosoma cruzi, the activity of L-threonine dehydrogenase is allosterically activated by potassium. rcsb.org

pH Influence: The kinetic properties and substrate specificity of TDH can be influenced by pH, suggesting that pH-induced conformational changes play a role in its regulation. nih.gov

Post-Translational Modifications (PTMs): PTMs are covalent modifications to proteins after their synthesis, which can significantly impact their function. bitesizebio.com While specific PTMs for L-threonine dehydrogenase are not extensively detailed in the provided results, general principles of enzyme regulation through PTMs are well-established. bitesizebio.comnih.govabcam.comportlandpress.com Common PTMs that regulate enzyme activity include:

Phosphorylation: The addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues, catalyzed by kinases, can act as a molecular switch to turn enzyme activity on or off. abcam.com

Acetylation: The addition of an acetyl group, typically to lysine (B10760008) residues, is another key PTM that can alter the function of metabolic enzymes. nih.gov

Oxidative Modifications: Residues like cysteine are susceptible to various oxidative modifications that can inhibit enzyme function, especially under conditions of oxidative stress. nih.gov

In the context of the threonine degradation pathway, the expression and activity of TDH can be metabolically controlled. For instance, in Trypanosoma brucei, a decrease in TDH protein level and activity was observed in a mutant with altered glycolytic flux, indicating that the enzyme's expression is downregulated in response to metabolic perturbations. nih.gov

Isotopic Tracing and Metabolic Flux Analysis of this compound Formation Pathways

Isotopic tracing and metabolic flux analysis (MFA) are powerful techniques used to quantify the flow of metabolites through metabolic pathways. creative-proteomics.comnih.gov These methods provide a quantitative understanding of the formation of this compound from L-threonine.

By using stable isotope-labeled substrates, such as ¹³C-labeled L-threonine, researchers can track the fate of the labeled atoms through the metabolic network. cambridge.orgisotope.com The measurement of isotopic enrichment in downstream metabolites like glycine allows for the calculation of metabolic fluxes. cambridge.org

Research Findings from Isotopic Tracing and MFA:

Pathway Confirmation: Studies in pigs using [U-¹³C]threonine infusion have confirmed that the TDH pathway is the primary route for threonine oxidation, by measuring the production of labeled glycine. cambridge.org

Tissue-Specific Oxidation: Isotopic tracing has revealed that threonine oxidation via the TDH pathway occurs predominantly in the liver and pancreas in pigs. cambridge.org Interestingly, the specific radioactivity of glycine was found to be 12- to 14-fold higher in the pancreas than in the liver, suggesting different rates of glycine production from other sources in these tissues. cambridge.org

Metabolic Control: In the parasite Trypanosoma brucei, a combination of reverse genetics and NMR analysis of metabolism with labeled threonine demonstrated that threonine is a major carbon source for lipid biosynthesis, contributing about 2.5 times more than glucose. nih.gov This highlights the central role of the TDH pathway in the parasite's carbon metabolism.

Flux Quantification: Metabolic flux analysis can precisely quantify the flow rates of intracellular metabolites. creative-proteomics.com For example, in E. coli, MFA has been used to analyze the effects of environmental factors, like phosphate concentration, on the metabolic flux distribution in pathways related to threonine. nih.gov While this study focused on threonine biosynthesis, the principles are directly applicable to analyzing its degradation and the formation of this compound.

The table below summarizes findings from a study in Trypanosoma brucei, illustrating the contribution of threonine to acetate (B1210297) production, a downstream product of the this compound pathway.

| Cell Line/Condition | Threonine-Derived Acetate Production (nmol/h/mg protein) | Glucose-Derived Acetate Production (nmol/h/mg protein) |

| Wild Type | 13.9 ± 1.5 | 4.9 ± 0.5 |

| PEPCK Mutant | 7.7 ± 0.9 (1.8-fold reduction) | Not specified |

| RNAiTDH (non-induced) | 4.8 ± 0.3 (2.9-fold decrease) | Increased |

| Data adapted from studies on Trypanosoma brucei metabolism, showing the impact of genetic modifications on the flux through the threonine degradation pathway. nih.gov |

These analyses demonstrate that the formation of this compound is a dynamically regulated and quantifiable metabolic process, central to threonine catabolism in many organisms.

Catabolism and Metabolic Fate of L 2 Amino 3 Oxobutanoic Acid

Degradative Pathways Initiated by L-2-Amino-3-oxobutanoic Acid Transformation

The catabolism of this compound proceeds through two primary, interconnected pathways. The first and most direct route involves its conversion to glycine (B1666218) and acetyl-CoA. The second pathway arises from the inherent instability of this compound, which can spontaneously decompose into aminoacetone and carbon dioxide. systemsbiology.net

The principal catabolic route is a two-step process that begins with the oxidation of L-threonine to this compound. umich.edu This intermediate is then acted upon by 2-amino-3-ketobutyrate CoA ligase, which cleaves it into glycine and acetyl-CoA. umich.edunih.gov This pathway is the predominant route for threonine degradation in many organisms, from prokaryotes to eukaryotes. systemsbiology.net

Alternatively, due to its unstable nature, this compound can undergo spontaneous decarboxylation to form aminoacetone and carbon dioxide. systemsbiology.netnih.gov The resulting aminoacetone is then further metabolized. One significant fate of aminoacetone is its oxidative deamination by semicarbazide-sensitive amine oxidase (SSAO) to produce methylglyoxal (B44143), a highly reactive dicarbonyl compound. umich.edu This pathway, sometimes referred to as the "threonine degradation III (to methylglyoxal)" pathway, represents a notable source of endogenous methylglyoxal. uniprot.orgcreative-proteomics.com

Enzymology of this compound Catabolism

The breakdown of this compound is orchestrated by a specific set of enzymes, each with distinct characteristics and catalytic mechanisms.

Identification and Characterization of Key Catabolic Enzymes

The central enzymes in the catabolism of this compound are L-threonine dehydrogenase and 2-amino-3-ketobutyrate CoA ligase.

L-threonine Dehydrogenase (TDH) (EC 1.1.1.103): This enzyme catalyzes the initial step in the primary catabolic pathway: the NAD+-dependent oxidation of L-threonine to this compound. uniprot.orguniprot.org TDH is found in a wide range of organisms and is particularly dominant in the threonine metabolism of avian species. publish.csiro.au In Escherichia coli, TDH is a tetrameric enzyme that requires divalent metal ions like Zn2+, Co2+, or Cd2+ for its activity and is inhibited by EDTA. uniprot.orguniprot.org

2-Amino-3-ketobutyrate CoA Ligase (KBL) (EC 2.3.1.29): Also known as glycine C-acetyltransferase, KBL is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that catalyzes the conversion of this compound into glycine and acetyl-CoA. umich.eduunam.mx This enzyme acts in concert with TDH, and in some organisms, they form a multi-enzyme complex to facilitate the efficient transfer and processing of the unstable this compound intermediate. systemsbiology.netebi.ac.uk The functional form of KBL is a dimer. nih.gov

Semicarbazide-Sensitive Amine Oxidase (SSAO): This enzyme is involved in the secondary catabolic pathway. It catalyzes the oxidative deamination of aminoacetone, the spontaneous breakdown product of this compound, to form methylglyoxal. umich.edu

The following table summarizes the key enzymes involved in this compound catabolism:

| Enzyme | EC Number | Function | Organism Examples |

| L-threonine Dehydrogenase | 1.1.1.103 | Oxidizes L-threonine to this compound | Escherichia coli, Pyrococcus horikoshii, Avian species |

| 2-Amino-3-ketobutyrate CoA Ligase | 2.3.1.29 | Converts this compound to glycine and acetyl-CoA | Escherichia coli, Humans |

| Semicarbazide-Sensitive Amine Oxidase | 1.4.3.21 | Oxidizes aminoacetone to methylglyoxal | Human umbilical artery |

Reaction Mechanisms Catalyzed by Catabolic Enzymes

The enzymes involved in this compound catabolism employ distinct chemical mechanisms to carry out their catalytic functions.

L-threonine Dehydrogenase: The reaction catalyzed by TDH is a classic dehydrogenation. It involves the transfer of a hydride ion from the C-3 of L-threonine to the C-4 of the nicotinamide (B372718) ring of NAD+, resulting in the formation of this compound and NADH. systemsbiology.net

2-Amino-3-ketobutyrate CoA Ligase: The mechanism of KBL is more complex and relies on its pyridoxal phosphate (PLP) cofactor. The reaction initiates with the formation of an external aldimine, a Schiff base intermediate, between the amino group of this compound and the PLP cofactor. nih.gov This is followed by the nucleophilic attack of the sulfhydryl group of Coenzyme A, leading to the cleavage of the C2-C3 bond of the substrate. The final products, glycine and acetyl-CoA, are then released. umich.edu

Cofactor Requirements for Catabolism of this compound

The efficient catabolism of this compound is dependent on the presence of specific cofactors for the key enzymes.

| Enzyme | Cofactor(s) |

| L-threonine Dehydrogenase | NAD+, Divalent metal ions (e.g., Zn2+, Co2+, Cd2+) |

| 2-Amino-3-ketobutyrate CoA Ligase | Pyridoxal phosphate (PLP), Coenzyme A (CoA) |

| Semicarbazide-Sensitive Amine Oxidase | Not specified in the provided context |

Downstream Metabolic Products and Their Biochemical Significance

The catabolism of this compound yields several metabolically important products:

Glycine: A non-essential amino acid that participates in numerous metabolic processes, including the synthesis of proteins, purines, and glutathione. The production of glycine from threonine catabolism is a significant source of this amino acid.

Acetyl-CoA: A central molecule in metabolism, acetyl-CoA can enter the citric acid cycle for energy production or be utilized in the synthesis of fatty acids and cholesterol. publish.csiro.au The generation of acetyl-CoA from threonine classifies it as a ketogenic amino acid in organisms where TDH is the predominant catabolic enzyme. publish.csiro.au

Aminoacetone: As a precursor to methylglyoxal, aminoacetone has been implicated in cellular stress. publish.csiro.au It can be converted to methylglyoxal by amine oxidases. publish.csiro.au

Methylglyoxal: A reactive dicarbonyl species that can modify proteins and DNA, leading to the formation of advanced glycation end products (AGEs). frontiersin.org Its production is a significant consequence of the spontaneous degradation pathway of this compound.

Regulatory Mechanisms Governing this compound Catabolism

The catabolism of this compound is tightly regulated to maintain amino acid homeostasis and prevent the accumulation of toxic intermediates. Regulation occurs at both the enzymatic and genetic levels.

One of the key regulatory points is the activity of L-threonine dehydrogenase (TDH). In rats, TDH activity is subject to feedback inhibition by acetyl-CoA and its derivatives. publish.csiro.au This is a logical control mechanism, as acetyl-CoA is a major end product of this catabolic pathway. Furthermore, the expression of genes involved in threonine degradation can be regulated. In Escherichia coli, the thr operon, which encodes enzymes for threonine biosynthesis, is subject to transcriptional attenuation. nih.gov While this is related to biosynthesis, it highlights the intricate control of threonine levels, which would indirectly affect the flux through the catabolic pathway.

The expression of the gene for 2-amino-3-ketobutyrate CoA ligase (kbl) is also regulated. In Mycobacterium tuberculosis, the Rv0032 gene, which encodes KBL, is predicted to be co-regulated with other genes in specific modules. systemsbiology.net In E. coli, the kbl gene is part of a multigene family regulated by the leucine-responsive regulatory protein (Lrp). umich.edu

While specific allosteric regulation of TDH by this compound itself is not well-documented, the related enzyme, threonine deaminase, which catalyzes an alternative threonine degradation pathway, is subject to allosteric inhibition by isoleucine and activation by valine. nih.govbioninja.com.au This demonstrates the principle of allosteric control in managing threonine catabolism.

Enzymatic Interactions and Mechanistic Studies Involving L 2 Amino 3 Oxobutanoic Acid

Enzyme-Substrate Kinetics and Binding Affinities of L-2-Amino-3-oxobutanoic Acid

The kinetic parameters of enzymes that interact with this compound are fundamental to understanding their catalytic efficiency and substrate preference.

L-threonine dehydrogenase (TDH) catalyzes the NAD+-dependent oxidation of L-threonine to produce this compound. researchgate.netnih.gov Studies on TDH from various organisms have revealed differing kinetic values. For instance, the L-threonine dehydrogenase from Escherichia coli exhibits a Michaelis constant (K_m) for L-threonine of approximately 3 mM. nih.gov In the thermophilic archaeon Thermoplasma volcanium, the TDH displays specific kinetic properties that are adapted to its high-temperature environment. nih.govacs.org

2-amino-3-ketobutyrate coenzyme A ligase (KBL) , also known as aminoacetone synthase, catalyzes the subsequent reaction: the cleavage of this compound into glycine (B1666218) and acetyl-CoA. qmul.ac.ukaist.go.jp This enzyme is pyridoxal-phosphate-dependent. qmul.ac.uk Research on KBL from E. coli has shown that the catalytic efficiency (k_cat/K_m) for the cleavage of 2-amino-3-ketobutyrate is significantly higher than for its formation, indicating a strong preference for the degradation pathway. nih.gov

The following table summarizes key kinetic parameters for enzymes interacting with substrates that lead to the formation or consumption of this compound.

| Enzyme | Organism | Substrate | K_m (mM) | k_cat (s⁻¹) | Source |

| L-threonine dehydrogenase | Escherichia coli | L-threonine | 3 | ~10 (mutant) | nih.gov |

| L-threonine dehydrogenase | Thermoplasma volcanium | L-threonine | - | - | acs.org |

| Leucine (B10760876) Dehydrogenase | Bacillus cereus | 2-oxobutanoic acid | - | - | mdpi.comresearchgate.net |

Note: Specific k_cat and K_m values for this compound itself are not always directly reported, as it is often an unstable intermediate. The data often pertains to the primary substrates like L-threonine.

Structural Biology of Enzymes Interacting with this compound

The three-dimensional structures of the enzymes that bind this compound provide critical insights into their catalytic mechanisms and substrate specificity.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) Studies of Enzyme-L-2-Amino-3-oxobutanoic Acid Complexes

The crystal structure of L-threonine dehydrogenase (TDH) reveals a tetrameric assembly, with each monomer comprising a catalytic domain and a NAD+-binding domain featuring a Rossmann fold. nih.gov The structure of TDH from Thermococcus kodakaraensis has been solved, showing the binding site for the NAD+ cofactor. nih.gov The crystal structure of TDH from Thermoplasma volcanium in complex with NAD+ and L-threonine (PDB ID: 3A9W) has been instrumental in identifying the residues that directly interact with the substrate. nih.govacs.org

For 2-amino-3-ketobutyrate CoA ligase (KBL), the three-dimensional structure from E. coli complexed with a pyridoxal (B1214274) phosphate (B84403) (PLP)-substrate intermediate has been determined. aist.go.jp This structure elucidates the mechanism of the reaction, showing how the enzyme facilitates the cleavage of the Cα-Cβ bond of the substrate. aist.go.jp These structural studies have been crucial for understanding how TDH and KBL form a stable complex, which is thought to channel the unstable this compound intermediate directly from the active site of TDH to that of KBL. nih.gov

Active Site Characterization and Mutagenesis Studies of Enzymes

Mutagenesis studies have been pivotal in identifying the key amino acid residues in the active sites of these enzymes.

In L-threonine dehydrogenase from Thermoplasma volcanium, residues such as Tyr137 and Thr112 are proposed to be directly involved in the catalytic mechanism. nih.govacs.org Tyr137 acts as a general base to deprotonate the hydroxyl group of L-threonine, while Thr112 stabilizes the resulting oxyanion. researchgate.netnih.gov Systematic mutagenesis of other active site residues, including S74, I113, G114, T178, T179, D180, and W273, has demonstrated that only a subset of these is essential for substrate recognition and catalysis. acs.org In E. coli TDH, His-90 has been identified as a crucial residue for modulating substrate specificity. nih.gov Mutating this residue to arginine, asparagine, or alanine (B10760859) significantly reduces the enzyme's catalytic efficiency and alters its substrate preference. nih.gov

For aminoacetone synthase (KBL), studies on the enzyme from goat liver have implicated an essential arginine residue in the substrate-binding region. portlandpress.comnih.govnih.gov Chemical modification experiments showed that this arginine residue is protected from inactivation by the substrate acetyl-CoA, suggesting its proximity to the binding site. portlandpress.comnih.govnih.gov In the E. coli enzyme, Lys244 is the catalytic residue that forms a Schiff base with the pyridoxal phosphate cofactor. aist.go.jp His213 is proposed to act as a general base in the reaction mechanism. aist.go.jp

The table below details the roles of key active site residues in enzymes that process this compound or its precursors.

| Enzyme | Organism | Residue | Role | Source |

| L-threonine dehydrogenase | Thermoplasma volcanium | Tyr137 | Catalytic base | researchgate.netnih.govacs.org |

| L-threonine dehydrogenase | Thermoplasma volcanium | Thr112 | Oxyanion stabilization | researchgate.netnih.govacs.org |

| L-threonine dehydrogenase | Escherichia coli | His-90 | Substrate specificity | nih.gov |

| Aminoacetone synthase | Goat Liver | Arginine | Substrate binding (Acetyl-CoA) | portlandpress.comnih.govnih.gov |

| 2-amino-3-ketobutyrate CoA ligase | Escherichia coli | Lys244 | Forms Schiff base with PLP | aist.go.jp |

| 2-amino-3-ketobutyrate CoA ligase | Escherichia coli | His213 | General base | aist.go.jp |

Conformational Dynamics of this compound within Enzyme Active Sites

The flexibility and conformational changes of both the substrate and the enzyme are critical for catalysis. Molecular dynamics (MD) simulations have become an important tool to study these dynamic events. While specific MD studies focusing solely on this compound are not extensively documented, the principles can be inferred from studies on similar enzyme-substrate systems.

MD simulations on other enzymes, such as α-L-arabinofuranosidases, have shown how modifications to amino acid residues can alter protein dynamics and enzyme-ligand interactions, ultimately affecting catalytic activity. For enzymes like transaminases, MD simulations help in understanding how the substrate is oriented in the active site for catalysis to occur. acs.org These simulations reveal that the enzyme active site is not a rigid structure but a dynamic environment that can adopt different conformations to accommodate the substrate and facilitate the chemical reaction. The dynamic motions within the enzyme can influence everything from substrate binding to product release. frontiersin.org

Computational Enzymology Applied to this compound Transformations

Computational methods are increasingly used to dissect the complex mechanisms of enzyme-catalyzed reactions.

Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations

QM/MM simulations are a powerful computational approach that combines the accuracy of quantum mechanics for the reactive part of the system (the substrate and key active site residues) with the efficiency of molecular mechanics for the surrounding protein and solvent environment. researchgate.net

This method has been applied to study the reaction mechanism of L-threonine dehydrogenase. acs.org Quantum chemical calculations on the hydride-donating ability of L-threonine and its analogs have provided insights into the intrinsic reactivity of the substrate and how the enzyme has evolved to catalyze the reaction. acs.org These calculations can help to rationalize the effects of mutations on enzyme activity and to understand the detailed electronic changes that occur during the reaction. acs.orgfrontiersin.org For instance, QM/MM studies can elucidate the energetics of transition states and intermediates, providing a more complete picture of the catalytic cycle than can be obtained from static crystal structures alone.

Molecular Dynamics (MD) Simulations of Enzyme-L-2-Amino-3-oxobutanoic Acid Interactions

Molecular dynamics (MD) simulations have emerged as a powerful computational tool to investigate the dynamic nature of enzyme-ligand interactions at an atomic level. In the context of this compound, MD simulations provide crucial insights into the conformational changes, binding stability, and key amino acid residues involved in the enzymatic reactions where this compound acts as a product or intermediate. These simulations complement experimental techniques like X-ray crystallography by offering a time-resolved perspective of the molecular interactions.

One of the primary enzymes interacting with this compound is L-threonine 3-dehydrogenase (TDH), which catalyzes the oxidation of L-threonine to produce this compound. researchgate.netacs.org MD simulations have been instrumental in elucidating the product release mechanism of this enzyme. For instance, studies on a monomeric TDH from a metagenome library (mtTDH) have utilized MD simulations to reveal the flexibility of specific regions within the enzyme, which is crucial for the release of this compound and the cofactor NADH. researchgate.netacs.org

The simulations of mtTDH have shown that the region spanning residues 72-80 exhibits significant flexibility, as indicated by high root-mean-square fluctuation (RMSF) values. researchgate.net This flexibility facilitates a conformational change from a "closed" state, which is optimal for catalysis, to an "open" state that allows the products to be released from the active site. researchgate.netacs.org This dynamic process is essential for the enzyme's catalytic cycle.

Another key enzyme in the metabolic pathway is 2-amino-3-ketobutyrate CoA ligase (KBL), which utilizes this compound as a substrate. nih.gov While detailed MD simulation studies focusing solely on the KBL-L-2-amino-3-oxobutanoic acid complex are not extensively documented in the provided results, the structural information from X-ray crystallography of the enzyme complexed with a substrate intermediate provides a solid foundation for such computational analyses. nih.gov The crystal structure reveals the key amino acid side chains within the substrate-binding site that interact with the ligand. nih.gov These interaction points are critical starting parameters for setting up MD simulations to probe the dynamics of substrate binding and the subsequent catalytic reaction.

The insights gained from MD simulations, such as the identification of flexible regions and key residues for product release in TDH, are valuable for protein engineering efforts. acs.org By understanding the dynamic behavior of these enzymes, researchers can design mutants with enhanced catalytic efficiency or altered substrate specificity. acs.org

Table of Key Residues and Regions in Enzyme-L-2-Amino-3-oxobutanoic Acid Interactions from MD Simulation Studies

| Enzyme | Residue/Region | Role in Interaction | Source |

| L-threonine 3-dehydrogenase (mtTDH) | 72-80 region | High flexibility, facilitates product release | researchgate.net |

| L-threonine 3-dehydrogenase (mtTDH) | S74, S111, Y136, T177, T178, D179 | Contribute to product release mechanism | acs.org |

Biochemical Roles and Cellular Integration of L 2 Amino 3 Oxobutanoic Acid

Interconnections with Amino Acid Metabolism and Protein Synthesis Precursors

L-2-Amino-3-oxobutanoic acid is centrally involved in the metabolism of several amino acids, most notably glycine (B1666218), serine, and threonine. ecmdb.caumaryland.edu It is considered a breakdown product of glycine. ecmdb.caumaryland.edu The enzyme 2-amino-3-ketobutyrate coenzyme A ligase, found in mitochondria, facilitates the biosynthesis of this compound from acetyl-CoA and glycine. np-mrd.org Another key enzyme, L-threonine dehydrogenase, catalyzes the oxidation of L-threonine to produce this compound, a reaction that involves the reduction of NAD+. researchgate.netacs.org This process is reversible, allowing for the synthesis of L-threonine from this compound. tandfonline.com

The compound's instability leads to its spontaneous decomposition into aminoacetone. ecmdb.canp-mrd.orgumaryland.edu This places it at a critical juncture in metabolic pathways, connecting amino acid degradation to other metabolic routes. While not directly incorporated into proteins, its role as a precursor and intermediate in amino acid metabolism indirectly influences the availability of amino acids for protein synthesis.

Linkages to Carbohydrate and Lipid Metabolic Pathways

The metabolic fate of this compound extends beyond amino acid metabolism, creating links to both carbohydrate and lipid metabolism. Its degradation product, aminoacetone, can be further metabolized, potentially feeding into central carbon metabolism. The formation of this compound from acetyl-CoA and glycine directly connects it to the pool of acetyl-CoA, a key molecule in both the synthesis and breakdown of carbohydrates and fatty acids. np-mrd.orgbiorxiv.org

Research has also pointed to a connection between this compound and lipid metabolism in the context of certain health conditions. In studies on sarcopenia, a condition characterized by muscle loss, lower levels of this compound were observed alongside alterations in lipid molecules like phosphatidylcholines and lysophosphatidylcholines. nih.gov Furthermore, glutamine, an amino acid involved in numerous metabolic processes, contributes to lipid synthesis through reductive carboxylation, highlighting the intricate network of metabolic pathways. wikipedia.org

Involvement in Specific Biochemical Cycles and Metabolic Loops

This compound participates in the glycine, serine, and threonine metabolism pathway. ecmdb.caumaryland.edu Its formation from threonine and subsequent conversion to aminoacetone and other metabolites represents a key segment of this pathway. The enzymatic interconversion between glycine and this compound is catalyzed by delta-aminolevulinate synthase and glycine C-acetyltransferase. ecmdb.caumaryland.edu

The connection to acetyl-CoA also implies an indirect link to the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism. np-mrd.orgbiorxiv.org Acetyl-CoA is a primary entry point for carbon atoms into the TCA cycle. While not a direct intermediate of the cycle itself, the production and degradation of this compound can influence the availability of substrates for this crucial energy-generating pathway.

Contribution to Cellular Redox Balance and Oxidative Stress Responses

The metabolism of this compound is intertwined with the cellular redox state. The conversion of L-threonine to this compound by L-threonine dehydrogenase involves the reduction of NAD+ to NADH. researchgate.nettandfonline.com Conversely, the reverse reaction, the reduction of this compound to L-threonine, utilizes NADH as an electron donor. tandfonline.com This direct involvement in NAD+/NADH-dependent reactions highlights its role in maintaining the cellular redox balance.

Protein carbonylation, a type of oxidative damage to proteins, can result in the formation of 2-amino-3-ketobutyric acid from threonine residues. tandfonline.com This process is associated with oxidative stress. tandfonline.com The potential for the enzymatic reduction of this compound back to L-threonine suggests a possible mechanism to reverse this specific type of oxidative damage, thereby contributing to cellular defense against oxidative stress. tandfonline.com Some research also suggests a potential role in defending against chemical and oxidative stress in certain organisms. ecmdb.ca

Role in Cellular Homeostasis and Metabolic Regulation Networks

The enzymatic reactions that produce and consume this compound are subject to regulation, which in turn contributes to the control of metabolic fluxes. The enzymes involved, such as L-threonine dehydrogenase and 2-amino-3-ketobutyrate coenzyme A ligase, are key regulatory points within these metabolic networks. np-mrd.orgresearchgate.net Its involvement with various enzymes related to amino acid metabolism points to potential regulatory roles within these networks. smolecule.com

Evolutionary Conservation and Phylogenetic Analysis of this compound Metabolism Across Biological Domains

The metabolism of this compound appears to be conserved across different biological domains, as it is found in organisms ranging from bacteria to humans. np-mrd.orgymdb.ca The enzymes responsible for its synthesis and degradation, such as aminotransferases and dehydrogenases, belong to ancient and diverse enzyme families that were likely present in the last universal common ancestor (LUCA). nih.govpnas.org

The active site residues of enzymes like L-threonine dehydrogenase, which catalyzes a key reaction in this compound metabolism, show a high degree of evolutionary conservation, indicating their critical importance for substrate recognition and catalysis. researchgate.netacs.org Phylogenetic analyses of aminotransferases reveal a complex evolutionary history with extensive functional specialization, yet many of these enzymes retain a degree of substrate promiscuity. nih.govpnas.org This suggests that the pathways involving this compound have been shaped by a long evolutionary process of gene duplication and specialization, leading to the intricate metabolic networks observed in modern organisms. pnas.org

Advanced Analytical Methodologies for the Research and Quantification of L 2 Amino 3 Oxobutanoic Acid

Chromatographic Separation Techniques for L-2-Amino-3-oxobutanoic Acid in Complex Biological Matrices

The accurate quantification and identification of this compound in complex biological samples present a significant analytical challenge due to its inherent instability and low physiological concentrations. Chromatographic techniques, particularly when coupled with mass spectrometry, have proven to be indispensable for overcoming these challenges. These methods offer the high selectivity and sensitivity required to resolve this compound from a myriad of other metabolites.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS)

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as a cornerstone for the analysis of amino acids, including this compound, from intricate biological matrices. sigmaaldrich.comnih.govfrontiersin.orgfrontiersin.orgacs.org This powerful combination leverages the separation capabilities of HPLC with the sensitive and selective detection of MS. For the analysis of polar compounds like amino acids, reversed-phase liquid chromatography is often employed, sometimes in conjunction with derivatization to enhance retention and ionization. springernature.comspringernature.com

Metabolomic studies frequently utilize Ultra-High-Performance Liquid Chromatography (UHPLC) systems coupled to high-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments. nih.govfrontiersin.orgacs.org These setups enable the untargeted analysis of a wide range of metabolites, including the identification of this compound. In such studies, sample preparation typically involves protein precipitation followed by centrifugation and filtration before injection into the LC-MS system. frontiersin.orgacs.org

Recent research has highlighted the significance of this compound in various biological contexts. For instance, an untargeted metabolomics study using LC-MS identified this compound as a potential biomarker for sarcopenia, where its levels were found to be downregulated in affected individuals. nih.govnih.gov Another study investigating eggshell translucency using LC-MS pointed to the involvement of glycine (B1666218), serine, and threonine metabolism, a pathway directly related to this compound. nih.gov The degradation of threonine via threonine dehydrogenase results in the formation of 2-amino-3-ketobutyrate, which is then cleaved to glycine and acetyl-CoA. creative-proteomics.com

For targeted and quantitative analysis, LC-MS/MS methods operating in Multiple Reaction Monitoring (MRM) mode are often developed. researchgate.net These methods offer exceptional sensitivity and specificity. While specific validated methods for this compound are not extensively detailed in the provided results, the general approach for related keto acids involves pre-column derivatization to form stable derivatives that can be readily separated and detected. researchgate.net

Table 1: HPLC-MS Parameters for Amino Acid Analysis

| Parameter | Typical Conditions |

| Chromatography System | UHPLC (e.g., Vanquish, Thermo Fisher Scientific) nih.gov |

| Column | UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm) nih.gov |

| Mobile Phase A | 5 mmol/L ammonium (B1175870) acetate (B1210297) and 5 mmol/L acetic acid in water nih.gov |

| Mobile Phase B | Acetonitrile nih.gov |

| Flow Rate | 0.6 mL/min acs.org |

| Column Temperature | 35 °C acs.org |

| Injection Volume | 2-5 µL nih.govacs.org |

| Mass Spectrometer | Orbitrap Exploris 120 or Q-TOF nih.govacs.org |

| Ionization Mode | Positive and/or Negative Electrospray Ionization (ESI) frontiersin.orgacs.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized this compound

Gas Chromatography-Mass Spectrometry (GC-MS) provides a high-resolution separation and sensitive detection method for volatile and thermally stable compounds. However, due to the polar and non-volatile nature of amino acids like this compound, derivatization is a mandatory step prior to GC-MS analysis. sigmaaldrich.comsigmaaldrich.com This process replaces active hydrogens on the functional groups (amine and carboxylic acid) with nonpolar moieties, thereby increasing the volatility and thermal stability of the analyte. sigmaaldrich.com

Several derivatization strategies are available for amino acid analysis by GC-MS. A common approach is a two-step procedure involving esterification followed by acylation. nih.govresearchgate.net For instance, the carboxyl group can be esterified with an alcohol (e.g., methanol (B129727) or propanol) in an acidic medium, and the amino group can then be acylated using reagents like pentafluoropropionic anhydride (B1165640) (PFPA). nih.govresearchgate.net Another widely used method is silylation, which employs reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com These TBDMS derivatives are noted for their stability and reduced sensitivity to moisture compared to other silylating agents. sigmaaldrich.com

The derivatized amino acids are then separated on a capillary column and detected by the mass spectrometer. sigmaaldrich.com The resulting mass spectra contain characteristic fragments that allow for the identification of the original amino acid. sigmaaldrich.com While specific applications for the direct analysis of this compound using GC-MS are not extensively documented in the search results, the methodologies for general amino acid analysis are well-established and applicable. sigmaaldrich.comsigmaaldrich.comnih.gov Predicted GC-MS spectra for non-derivatized this compound are available in databases, though these are theoretical and for guidance only, as direct analysis without derivatization is not practical. hmdb.ca

Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino Acids

| Derivatization Reagent | Target Functional Group(s) | Derivative Formed | Key Characteristics | Reference |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | -NH2, -COOH, -OH, -SH | tert-butyl dimethylsilyl (TBDMS) | Derivatives are stable and less moisture-sensitive. | sigmaaldrich.com |

| Propyl chloroformate / Propanol | -NH2, -COOH | Propyl ester, N-propoxycarbonyl | Derivatization occurs directly in aqueous samples. | springernature.comspringernature.com |

| Pentafluoropropionic anhydride (PFPA) / Methanol | -NH2, -COOH | Methyl ester, N-pentafluoropropionyl | Two-step process; yields volatile derivatives. | nih.govresearchgate.net |

Ion Chromatography and Capillary Electrophoresis Applications

Ion chromatography (IC), also known as ion-exchange chromatography, is a well-established technique for the separation of charged molecules, including amino acids. wikipedia.org193.16.218 The separation is based on the affinity of the charged amino acids for the ion-exchange resin in the column. pickeringlabs.com Cation-exchange chromatography is typically used for amino acid analysis, where the positively charged amino acids bind to a negatively charged stationary phase. wikipedia.org Elution is then achieved by changing the pH or increasing the concentration of competing cations in the mobile phase. pickeringlabs.com Post-column derivatization with reagents like ninhydrin (B49086) is often employed for detection, which reacts with the separated amino acids to form a colored complex. 193.16.218pressbooks.pub This method is known for its robustness and reproducibility. pickeringlabs.com While specific applications for this compound are not detailed, the principles of ion chromatography are applicable to its separation. wikipedia.org193.16.218

Capillary electrophoresis (CE) is another powerful separation technique that separates molecules based on their charge-to-size ratio in an electric field. It offers high efficiency, short analysis times, and requires only a small sample volume. researchgate.net For the analysis of amino acids, techniques like capillary zone electrophoresis (CZE) can be employed. frontiersin.org The separation of various metabolites, including amino acids and organic acids, has been successfully demonstrated using CE. researchgate.netresearchgate.net While direct analysis of this compound by CE is not explicitly described in the provided results, its properties as a charged amino acid make it a suitable candidate for this technique.

Spectroscopic Approaches for this compound Detection and Structural Confirmation

Spectroscopic methods are vital for the structural elucidation and conformational analysis of molecules like this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy provide detailed information about the molecular structure and its environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Metabolomics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules and for studying metabolic pathways. In the context of this compound, NMR can provide crucial information about its chemical environment and connectivity. Predicted 1H NMR and 13C NMR spectra for this compound are available in public databases, which can serve as a reference for experimental studies. mimedb.orgdrugbank.com

Isotopic enrichment is a key strategy used in NMR-based metabolomics to trace the flow of atoms through metabolic pathways. univr.itportlandpress.com For studying the metabolism of threonine, which is a direct precursor to this compound, isotopically labeled threonine (e.g., with 13C or 15N) can be introduced into a biological system. nih.govsigmaaldrich.comresearchgate.net By analyzing the resulting NMR spectra of the metabolites, researchers can track the incorporation of the stable isotopes and elucidate the metabolic fate of threonine. portlandpress.comnih.gov For instance, specific labeling of threonine methyl groups has been used to study protein structure and dynamics. nih.gov This approach helps in simplifying complex NMR spectra and allows for the unambiguous assignment of signals. portlandpress.com While these studies focus on threonine incorporation into proteins, similar principles can be applied to study the flux through degradative pathways leading to this compound.

Vibrational Spectroscopy (Infrared and Raman) for Conformational Studies

For this compound, the IR and Raman spectra would be characterized by vibrational bands corresponding to its functional groups, such as the C=O stretch of the ketone and carboxylic acid groups, the N-H bending of the amine group, and various C-C and C-N stretching modes. nih.govacs.org The positions and intensities of these bands are influenced by the molecular conformation and intermolecular interactions, such as hydrogen bonding. rsc.org

Computational methods, like Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectroscopy to assign the observed spectral bands to specific vibrational modes and to explore the conformational landscape of the molecule. researchgate.netrsc.org While specific experimental IR or Raman spectra for this compound were not found in the search results, the general principles of applying vibrational spectroscopy to amino acids are well-established. nih.govresearchgate.netacs.orgmdpi.com These techniques would be valuable for studying the conformational properties of this compound in different environments.

Enzymatic Assays and Biosensors for this compound Quantification

Enzymatic assays offer high specificity for the quantification of metabolites in complex biological samples. For this compound, quantification is often linked to the activity of L-threonine dehydrogenase (TDH, EC 1.1.1.103), the enzyme that catalyzes its formation from L-threonine.

One established method involves the TDH-catalyzed oxidation of L-threonine. google.com This reaction produces this compound and concurrently reduces the coenzyme NAD+ to NADH. google.com The concentration of L-threonine, and by extension the production of this compound, can be determined by spectrophotometrically measuring the increase in NADH concentration. google.com Alternatively, the this compound generated in the reaction can be quantified directly. google.com This compound is known to be unstable, non-enzymatically decarboxylating to form aminoacetone. google.com Further enzymatic reactions can be coupled to the aminoacetone produced for indirect quantification. google.com A patent describes an L-threonine analysis method using a TDH derived from Cupriavidus necator, which allows for quantification by measuring either the NADH produced or the resulting this compound. google.com

Table 1: Enzymatic Assay for this compound Quantification This table is interactive. You can sort and filter the data.

| Parameter | Description | Reference |

|---|---|---|

| Principle | L-threonine is oxidized by L-threonine dehydrogenase (TDH) to produce this compound and NADH. | google.com |

| Enzyme | L-threonine dehydrogenase (TDH) (EC 1.1.1.103) from Cupriavidus necator. | google.com |

| Reaction | L-threonine + NAD+ ⇌ this compound + NADH + H+ | google.com |

| Quantification | 1. Spectrophotometric measurement of NADH produced. 2. Direct quantification of this compound. 3. Indirect quantification via its breakdown product, aminoacetone. | google.com |

Biosensors represent another avenue for metabolite quantification, offering the potential for rapid and real-time measurements. While specific biosensors for this compound are not prominently described in current literature, the principles for their development can be derived from existing L-amino acid biosensors. mdpi.com These devices often employ L-amino acid oxidase (L-AAOD), an enzyme with broad substrate specificity that oxidizes various L-amino acids. mdpi.comresearchgate.net In a typical amperometric biosensor, L-AAOD is immobilized on an electrode. The enzymatic oxidation of an L-amino acid produces hydrogen peroxide (H₂O₂), which is then electrochemically detected to generate a current proportional to the amino acid concentration. researchgate.net

The primary challenge in developing a specific biosensor for this compound lies in the broad specificity of enzymes like L-AAOD, which react with a wide range of L-amino acids at different rates. mdpi.com For instance, L-AAOD is generally most active towards substrates like leucine (B10760876) and methionine, while its activity towards others can be insignificant. mdpi.com Therefore, the creation of a dedicated biosensor would likely require the discovery or engineering of an enzyme with high specificity for this compound.

Radiolabeling and Stable Isotope Tracing Techniques for Metabolic Flux Analysis of this compound Pathways

Metabolic flux analysis using radiolabeling and stable isotope tracing is a powerful methodology for understanding the flow of metabolites through complex biochemical networks. umn.edu These techniques allow researchers to track the path of atoms from a labeled precursor into various downstream metabolites, providing quantitative insights into the rates of synthesis and degradation. umn.edu

This compound is an intermediate in key metabolic pathways, including those of glycine, serine, and threonine. ecmdb.ca Its metabolic flux can be investigated by introducing precursors labeled with stable isotopes (e.g., ¹³C, ¹⁵N, ²H) or radioisotopes (e.g., ¹⁴C, ³H). For example, by supplying ¹³C-labeled L-threonine to a biological system, researchers can trace the incorporation of the heavy isotope into the this compound pool. The rate of its synthesis and subsequent conversion to other metabolites, like aminoacetone or glycine, can be quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. google.comumn.edu

This approach has been instrumental in elucidating various metabolic pathways. For instance, stable isotope labeling has been used to demonstrate that the biosynthesis of indole-3-acetic acid (IAA) in plants can occur at rates too low to meet the plant's needs, and to identify the specific pathways involved. umn.edu Similarly, feeding experiments with labeled precursors have been used to investigate the biosynthesis of complex natural products. gla.ac.uk In the context of this compound, tracing experiments could clarify its contribution to different metabolic endpoints. Given that this compound is a downstream metabolite of glycine metabolism, isotope-labeled glycine could also be used to track the flux through this pathway. ecmdb.caresearchgate.net The analysis of isotope enrichment in this compound and its related compounds provides a dynamic view of its metabolic significance that cannot be achieved by measuring static metabolite concentrations alone.

Development of Novel High-Throughput Screening Methods for this compound and Related Metabolites

The need to analyze a large number of samples in metabolic research has driven the development of high-throughput screening (HTS) methods. acs.org For metabolites like this compound, which lack intrinsic chromogenic or fluorogenic properties, direct optical HTS assays are challenging. acs.org Consequently, mass spectrometry-based techniques, particularly liquid chromatography-mass spectrometry (LC-MS), have emerged as a dominant platform for high-throughput metabolic analysis. nih.govfrontiersin.org

Untargeted metabolomics using LC-MS allows for the simultaneous measurement of hundreds to thousands of metabolites in a single analytical run, making it a powerful tool for discovering novel biomarkers and understanding metabolic perturbations. nih.gov Several recent studies have utilized this approach to identify and quantify this compound in large clinical cohorts, highlighting its potential role in human health and disease. researchgate.netnih.govfrontiersin.org

For example, in studies investigating sarcopenia, a condition characterized by age-related muscle loss, untargeted LC-MS analysis of plasma samples identified this compound as a potential biomarker. nih.govfrontiersin.org These high-throughput analyses compared the metabolic profiles of individuals with and without sarcopenia, revealing significant alterations in the levels of this compound. The predictive capacity of this metabolite was assessed using receiver operating characteristic (ROC) curve analysis, which quantifies its ability to distinguish between the two groups. nih.govfrontiersin.org

Table 2: High-Throughput LC-MS Studies Identifying this compound This table is interactive. You can sort and filter the data.

| Study Focus | Analytical Method | Key Finding for this compound | AUC (95% CI) | Reference |

|---|---|---|---|---|

| Sarcopenia in older adults | Untargeted GC-MS and LC-MS | Downregulated in the sarcopenia group. | 0.836 (0.751–0.921) | nih.gov |

| New-onset sarcopenia | Untargeted LC-MS | Identified as one of the top three metabolites with the highest discriminatory power. | 0.733 (0.598–0.868) | frontiersin.org |

| Sarcopenia pathogenesis | Untargeted LC-MS | Hypothesized to be involved via modulation of glycine metabolism. | Not specified in text | researchgate.net |

These metabolomics studies serve as a form of HTS, enabling the screening of numerous metabolites across large sample sets to identify compounds of interest. The development of such methods is crucial for advancing our understanding of the roles of this compound and other metabolites in complex biological systems.

Synthetic Strategies for L 2 Amino 3 Oxobutanoic Acid and Its Research Analogues

Chemo-Enzymatic Synthesis Approaches for Stereospecific L-2-Amino-3-oxobutanoic Acid

Chemo-enzymatic methods leverage the high stereospecificity of enzymes to produce the desired L-enantiomer of 2-amino-3-oxobutanoic acid from readily available precursors. These approaches are often preferred over purely chemical methods due to their efficiency and ability to operate under mild conditions, which is critical for preserving the unstable α-amino ketone product.

The primary enzymatic route is the oxidation of L-threonine, a reaction catalyzed by L-threonine dehydrogenase (TDH), an NAD+-dependent enzyme. google.comumaryland.edu This enzyme is a key component in the catabolism of L-threonine in many microorganisms and animals. google.com The reaction proceeds with high stereospecificity, ensuring that the L-configuration of the starting amino acid is retained, yielding (2S)-2-amino-3-oxobutanoic acid. ecmdb.cagoogle.com

Another significant biocatalytic pathway starts from glycine (B1666218). Enzymes such as delta-aminolevulinate synthase and glycine C-acetyltransferase can catalyze the condensation of glycine with acetyl-CoA. smolecule.comumaryland.edu This reaction forms this compound and coenzyme A (CoA). ecmdb.ca This pathway highlights the compound's central role in linking glycine and threonine metabolism. ecmdb.caymdb.ca The inherent instability of the product is a major consideration, as it spontaneously decarboxylates to form aminoacetone. google.comsmolecule.comumaryland.edu

| Enzyme | Reaction | Substrate(s) | Product | Cofactor |

| L-threonine dehydrogenase (TDH) | Oxidation | L-threonine | This compound | NAD+ |

| Delta-aminolevulinate synthase | Condensation | Glycine, Acetyl-CoA | This compound | Pyridoxal-5'-phosphate (PLP) |

| Glycine C-acetyltransferase | Condensation | Glycine, Acetyl-CoA | This compound | Pyridoxal-5'-phosphate (PLP) |

Stereoselective and Enantioselective Chemical Synthesis Routes to this compound

Purely chemical synthesis of this compound is complicated by the compound's instability and the challenge of controlling the stereocenter at the α-carbon. nih.gov General chemical methods for creating α-amino ketones often require multiple steps involving protection and deprotection of functional groups and the use of highly reactive reagents, which may not be compatible with the target molecule's delicate structure. nih.gov

A theoretical stereoselective route would likely start from a chiral precursor, such as N-protected L-threonine. The synthesis could proceed through the following conceptual steps:

Protection: The amino and carboxylic acid groups of L-threonine would be protected (e.g., as Boc or Cbz derivatives and a methyl or ethyl ester, respectively).

Oxidation: The secondary alcohol of the protected threonine would be selectively oxidized to a ketone. This is a critical step where stereochemical integrity must be maintained.

Deprotection: Removal of the protecting groups would yield the final product. This step must be performed under extremely mild conditions to prevent decomposition of the this compound.

Alternatively, methods for synthesizing β-amino acids have employed chiral auxiliaries to guide stereoselective reactions. rasayanjournal.co.in However, the direct application of these multi-step chemical strategies to this compound is not well-documented, largely due to the preference for more straightforward chemo-enzymatic approaches. nih.gov

Synthesis of Isotopically Labeled this compound for Mechanistic and Tracer Studies

Isotopically labeled compounds are indispensable for elucidating enzymatic mechanisms and tracking metabolic pathways. nih.gov The synthesis of labeled this compound can be achieved by employing labeled precursors in the chemo-enzymatic routes described previously.

For instance, using L-threonine labeled with ¹³C or ¹⁵N in the TDH-catalyzed reaction would directly yield this compound with the corresponding label. Similarly, [1-¹⁴C]-glycine can be used with glycine C-acetyltransferase to produce this compound labeled at the carboxyl carbon. nih.gov These labeled isotopomers are crucial for kinetic isotope effect (KIE) studies to probe transition states of enzymatic reactions involving this intermediate. nih.gov

| Desired Labeled Product | Labeling Strategy | Precursor(s) | Enzymatic Method |

| [1-¹³C]-L-2-Amino-3-oxobutanoic acid | Use of labeled glycine | [1-¹³C]-Glycine, Acetyl-CoA | Glycine C-acetyltransferase |

| [¹⁵N]-L-2-Amino-3-oxobutanoic acid | Use of labeled threonine | [¹⁵N]-L-Threonine | L-threonine dehydrogenase |

| [4-¹³C]-L-2-Amino-3-oxobutanoic acid | Use of labeled acetyl-CoA | Glycine, [1-¹³C]-Acetyl-CoA | Glycine C-acetyltransferase |

Preparation of Biologically Active Analogues and Inhibitors for Enzymatic Probing and Pathway Modulation

The synthesis of analogues of this compound is a key strategy for studying the enzymes that metabolize it and for modulating related metabolic pathways. Biocatalysis, particularly through the use of α-oxoamine synthases (AOS), offers a powerful platform for generating diverse α-amino ketone structures. nih.govacs.org

AOS enzymes, which are dependent on pyridoxal-5'-phosphate (PLP), catalyze the Claisen-like condensation between an amino acid and an acyl-coenzyme A (acyl-CoA) substrate, followed by decarboxylation. nih.govacs.org By varying both the amino acid and the acyl-CoA substrate, a library of analogues can be created. For example, condensing L-alanine with different acyl-CoAs can produce a range of α-amino ketones with varying side chains, which can then be used to probe the substrate specificity of enzymes that act on this compound. acs.org

Chemo-enzymatic approaches have also been employed to create more complex analogues, such as hybrid molecules designed as enzyme inhibitors. acs.org This can involve synthesizing a core amino acid structure enzymatically and then chemically coupling it to another moiety. acs.org For instance, enantiopure 4-amino-2-hydroxy acids, which can act as peptide secondary structure mimics, have been synthesized via a one-pot process using a lipase (B570770) and a lactate (B86563) dehydrogenase. acs.org

| Enzyme Class | Synthetic Utility | Example Reaction |

| α-Oxoamine Synthases (AOS) | Generation of diverse α-amino ketone analogues | L-Alanine + Propionyl-CoA → 2-Amino-3-pentanone + CO₂ + CoA |

| Transaminases | Asymmetric synthesis of unnatural amino acids | α-Keto acid + Amino donor → Chiral amino acid |

| Ketoreductases (KREDs) | Stereoselective reduction of α-amino ketones to amino alcohols | Racemic α-amino ketone → Enantiopure 1,2-amino alcohol |

Solid-Phase Synthesis Methodologies Applicable to this compound Derivatives

Solid-phase synthesis is a cornerstone of modern peptide and combinatorial chemistry, allowing for the efficient, sequential construction of complex molecules on an insoluble polymer support. While the direct solid-phase synthesis of the unstable this compound is not reported, the principles of the methodology are applicable to its derivatives, particularly in the context of peptide synthesis.

A hypothetical solid-phase approach could involve:

Anchoring: An N-protected amino acid, such as L-threonine, is covalently attached to a solid-phase resin.

On-Resin Modification: The hydroxyl group of the resin-bound threonine is oxidized to a ketone. This on-resin oxidation would form the desired 2-amino-3-oxobutanoyl moiety while it is stabilized by being attached to the resin.

Peptide Coupling or Cleavage: The resin-bound intermediate could then be used in a subsequent step, such as forming a peptide bond with another amino acid. Alternatively, a carefully controlled cleavage from the resin under mild conditions could release the derivative into solution.

This strategy would be most useful if the unstable keto-acid is generated in situ on the resin and immediately reacted, avoiding the challenges of handling the unstable compound in solution. This approach is conceptually similar to methods used for synthesizing peptide mimics and other complex organic molecules.

Computational and Theoretical Investigations of L 2 Amino 3 Oxobutanoic Acid

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties

While specific, in-depth quantum chemical studies focused solely on L-2-amino-3-oxobutanoic acid are not extensively detailed in publicly available literature, the methodologies for such analyses are well-established. Theoretical investigations of similar butanoic acid derivatives utilize Density Functional Theory (DFT) to elucidate molecular characteristics. biointerfaceresearch.comresearchgate.net

These computational approaches typically involve:

Geometry Optimization: DFT methods, often using functionals like B3LYP with basis sets such as 6-31+G(d), are employed to determine the most stable three-dimensional conformation of the molecule. biointerfaceresearch.comresearchgate.net

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. biointerfaceresearch.com

Reactivity Descriptors: Global reactivity descriptors, including chemical potential, hardness, and electrophilicity, are derived from the HOMO and LUMO energies to predict the molecule's reactive behavior. biointerfaceresearch.com

Spectroscopic Properties: Theoretical vibrational frequencies (FT-IR, Raman) and electronic absorption spectra (UV-Vis) are calculated and correlated with experimental data to confirm structural assignments. biointerfaceresearch.com

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to understand intramolecular charge transfer and stabilizing interactions arising from electron delocalization. biointerfaceresearch.com

Electrostatic Potential (ESP) Mapping: ESP maps are generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. biointerfaceresearch.com

For this compound, such calculations would provide fundamental data on its stability, electronic structure, and the reactivity of its functional groups—the amine, carboxylic acid, and ketone.

| Calculated Parameter | Significance |

|---|---|

| Optimized Molecular Geometry | Provides bond lengths, bond angles, and dihedral angles of the most stable conformer. |

| HOMO Energy | Indicates the molecule's capacity to donate electrons. |

| LUMO Energy | Indicates the molecule's capacity to accept electrons. |

| HOMO-LUMO Gap (ΔE) | Correlates with chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Electrostatic Potential Map | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |

| Calculated Vibrational Frequencies | Predicts IR and Raman spectra to aid in experimental characterization. |

Molecular Docking and Ligand-Protein Interaction Predictions for this compound with Target Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. This method is crucial for understanding the substrate specificity and catalytic mechanism of enzymes that interact with this compound.

Key enzymes in the metabolism of this compound serve as primary targets for these docking studies. The Protein Data Bank (PDB) contains crystal structures of these enzymes, sometimes co-crystallized with the ligand itself or its analogs. For instance, the structure of 2-amino-3-ketobutyrate coenzyme A ligase (KBL), which catalyzes the cleavage of this compound into glycine (B1666218) and acetyl-CoA, has been resolved. ecmdb.ca The PDB entry 1FC4 shows the ligand bound within the active site of this enzyme. drugbank.com

In silico docking simulations would typically model the interactions between this compound and the amino acid residues in the enzyme's active site. These interactions often involve hydrogen bonds, electrostatic interactions, and van der Waals forces, which stabilize the ligand in a catalytically productive orientation. For example, the reaction mechanism of L-threonine dehydrogenase from Thermoplasma volcanium is proposed to involve specific residues (Y137 and T112) that bind and orient the substrate for oxidation. acs.org

| Enzyme | Gene Name (in E. coli) | Function | UniProt ID (E. coli) |

|---|---|---|---|

| 2-amino-3-ketobutyrate coenzyme A ligase | kbl | Catalyzes the cleavage of 2-amino-3-ketobutyrate to glycine and acetyl-CoA. ecmdb.ca | P0AB77 |

| L-threonine 3-dehydrogenase | tdh | Catalyzes the oxidation of L-threonine to L-2-amino-3-oxobutanoate. ecmdb.ca | P07913 |

| Delta-aminolevulinate synthase | - | Catalyzes the interconversion between glycine and this compound. ecmdb.caumaryland.edu | - |

| NADP-dependent L-serine/L-allo-threonine dehydrogenase | ydfG | Catalyzes the NADP-dependent oxidation of L-allo-threonine to L-2-amino-3-keto-butyrate. ecmdb.ca | - |

In Silico Metabolic Pathway Reconstruction and Flux Balance Analysis Involving this compound

Metabolic pathway reconstruction involves assembling a network of all known metabolic reactions in an organism. This process relies heavily on genomic and biochemical data stored in public databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) and EcoCyc. ecmdb.cagoogle.com this compound is a known metabolite in pathways such as "Glycine, serine and threonine metabolism" (KEGG map00260) and the general "Metabolic pathways" (KEGG map01100). genome.jp

The reconstructed network model represents the metabolic capabilities of a cell. Key reactions involving this compound that are included in these models are:

Formation from L-threonine: L-threonine + NAD+ ⇌ L-2-amino-3-oxobutanoate + NADH + H+ ecmdb.cauni-muenchen.de

Formation from Glycine: Acetyl-CoA + Glycine ⇌ CoA + L-2-amino-3-oxobutanoate ecmdb.ca

Spontaneous Decomposition: this compound → Aminoacetone + CO2 ecmdb.caumaryland.edu

Once a network is reconstructed, Flux Balance Analysis (FBA) can be applied. FBA is a mathematical method used to predict metabolic flux distributions (i.e., the rates of all reactions in the network) at a steady state, without requiring detailed kinetic parameters. ethz.chnih.gov This analysis can simulate how the production and consumption of this compound change under various genetic or environmental conditions.

Predictive Modeling of this compound's Metabolic Flux Under Perturbations

Predictive modeling using FBA allows researchers to investigate how perturbations, such as drug treatments or genetic modifications, affect metabolic fluxes, including those involving this compound.

A study on imatinib (B729) resistance in myelogenous leukemic cells utilized FBA to model metabolic reprogramming. niscpr.res.in The analysis calculated the flux of various metabolic reactions, including the spontaneous decarboxylation of L-2-amino-3-oxobutanoate in the mitochondria. The model predicted changes in this flux in response to treatment with specific microRNAs (miR-145-5p and miR-203a-5p), which are known to overcome drug resistance. This type of predictive modeling can identify potential therapeutic targets by revealing metabolic vulnerabilities. niscpr.res.in

| Condition | Calculated Flux (Arbitrary Units) |

|---|---|

| Control (Normal K562 cells) | 26.73 |

| Resistant K562 cells | 22.54 |

| Resistant cells + miR-145-5p | 17.01 |

| Resistant cells + miR-203a-5p | 14.84 |

Data sourced from a flux balance analysis of the human metabolic model Recon_2.2, as reported in studies on imatinib resistance. niscpr.res.in

Bioinformatic Analysis of Genes and Enzymes Associated with this compound Metabolism Across Species

Bioinformatics provides the tools to analyze and compare genes and proteins across different species, revealing conserved metabolic functions. The enzymes responsible for the synthesis and degradation of this compound have been identified and characterized in a wide range of organisms, from bacteria to humans. ymdb.caebi.ac.uk

Databases such as UniProt, KEGG, and Pfam are used to retrieve gene sequences, annotate enzyme functions, and study evolutionary relationships. ecmdb.caacs.org For example, L-threonine dehydrogenase (TDH), which produces this compound from threonine, belongs to the NAD-dependent epimerase/dehydratase family. acs.org Bioinformatic analysis of this family reveals conserved active-site residues crucial for substrate binding and catalysis.

Comparative analysis shows that the core pathways involving this compound are present in diverse species, though the specific regulatory mechanisms and enzyme properties may differ. This cross-species analysis is vital for understanding the fundamental roles of this metabolite and for applications in metabolic engineering and biotechnology.

| Enzyme | Reaction | Species Examples | Gene (if known) | Reference |

|---|---|---|---|---|

| L-threonine 3-dehydrogenase | L-threonine → L-2-amino-3-oxobutanoate | Escherichia coli, Chicken, Thermoplasma volcanium | tdh | ecmdb.caacs.orgtandfonline.com |

| 2-amino-3-ketobutyrate coenzyme A ligase | L-2-amino-3-oxobutanoate → Glycine + Acetyl-CoA | Escherichia coli, Chicken | kbl (or gcvT) | ecmdb.catandfonline.com |

| Delta-aminolevulinate synthase | Glycine + Succinyl-CoA → L-2-amino-3-oxobutanoate (intermediate step) | Pseudomonas aeruginosa, various bacteria | hemA | ecmdb.caumaryland.edu |

| NADP-dependent L-serine/L-allo-threonine dehydrogenase | L-allo-threonine → L-2-amino-3-oxobutanoate | Escherichia coli, Saccharomyces cerevisiae | ydfG (E. coli), YMR226C (S. cerevisiae) | ecmdb.caymdb.ca |

Implications of L 2 Amino 3 Oxobutanoic Acid Dysregulation in Metabolic Pathologies Mechanistic Focus

Alterations in L-2-Amino-3-oxobutanoic Acid Metabolism in Inherited Metabolic Disorders

Inherited metabolic disorders, or inborn errors of metabolism, are genetic conditions that lead to defects in metabolic pathways. Given that this compound is centrally involved in glycine (B1666218), serine, and threonine metabolism, it is implicated in several such disorders. nih.govnih.govdrugbank.com Deficiencies in enzymes that process these amino acids can lead to an accumulation or depletion of this compound, contributing to the pathophysiology of these conditions.

Metabolic database annotations have linked this compound to the following inherited metabolic disorders:

Non-Ketotic Hyperglycinemia (NKH): This is a severe inherited disorder characterized by the accumulation of glycine in the body's tissues and fluids. NKH is caused by defects in the glycine cleavage system, a multi-enzyme complex that breaks down glycine. Since this compound is a downstream metabolite of glycine, defects in glycine degradation can disrupt its levels. nih.govdrugbank.com

3-Phosphoglycerate Dehydrogenase (PHGDH) Deficiency: This is a disorder of serine biosynthesis. nih.govnih.govmedlineplus.gov The PHGDH enzyme catalyzes the first step in the synthesis of L-serine from the glycolytic intermediate 3-phosphoglycerate. medlineplus.gov Since serine and glycine are interconvertible, and glycine is a precursor to this compound, a disruption in serine synthesis can indirectly affect the homeostasis of this compound.

Dihydropyrimidine Dehydrogenase (DPD) Deficiency: This disorder affects the catabolism of pyrimidine (B1678525) bases. nih.govnih.govdrugbank.com While primarily a disorder of nucleotide metabolism, the breakdown products can intersect with amino acid pathways. researchgate.net

Dimethylglycine Dehydrogenase (DMGDH) Deficiency: This is a rare disorder of glycine metabolism that results in elevated levels of dimethylglycine. nih.govnih.govdrugbank.com The DMGDH enzyme is involved in the choline (B1196258) oxidation pathway, which ultimately feeds into glycine metabolism.